molecular formula C17H28BrNO7 B12355827 Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester,hydrobromide, (aS)-

Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester,hydrobromide, (aS)-

Cat. No.: B12355827
M. Wt: 438.3 g/mol
InChI Key: LACQPOBCQQPVIT-CQCPFGORSA-N
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Description

Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- is a complex organic compound with a unique tricyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- involves multiple steps. The process typically starts with the preparation of the tricyclic core, followed by the introduction of the benzeneacetic acid moiety. The final step involves the formation of the hydrobromide salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Benzeneacetic acid, ethyl ester
  • Benzeneacetic acid, a-(hydroxymethyl)-,3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrochloride

Uniqueness

Benzeneacetic acid, a-(hydroxymethyl)-,(1a,2b,4b,5a,7b)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, hydrobromide, (aS)- stands out due to its unique tricyclic structure and specific functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

Molecular Formula

C17H28BrNO7

Molecular Weight

438.3 g/mol

IUPAC Name

[(4R,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;trihydrate;hydrobromide

InChI

InChI=1S/C17H21NO4.BrH.3H2O/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;;;;/h2-6,11-16,19H,7-9H2,1H3;1H;3*1H2/t11?,12-,13+,14?,15-,16?;;;;/m1..../s1

InChI Key

LACQPOBCQQPVIT-CQCPFGORSA-N

Isomeric SMILES

CN1[C@H]2CC(CC1C3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4.O.O.O.Br

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.O.O.O.Br

Origin of Product

United States

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